

Validating the Pro-Apoptotic Efficacy of STF-083010: A Comparative Guide

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Compound of Interest

Compound Name: STF-083010

Cat. No.: B15604725

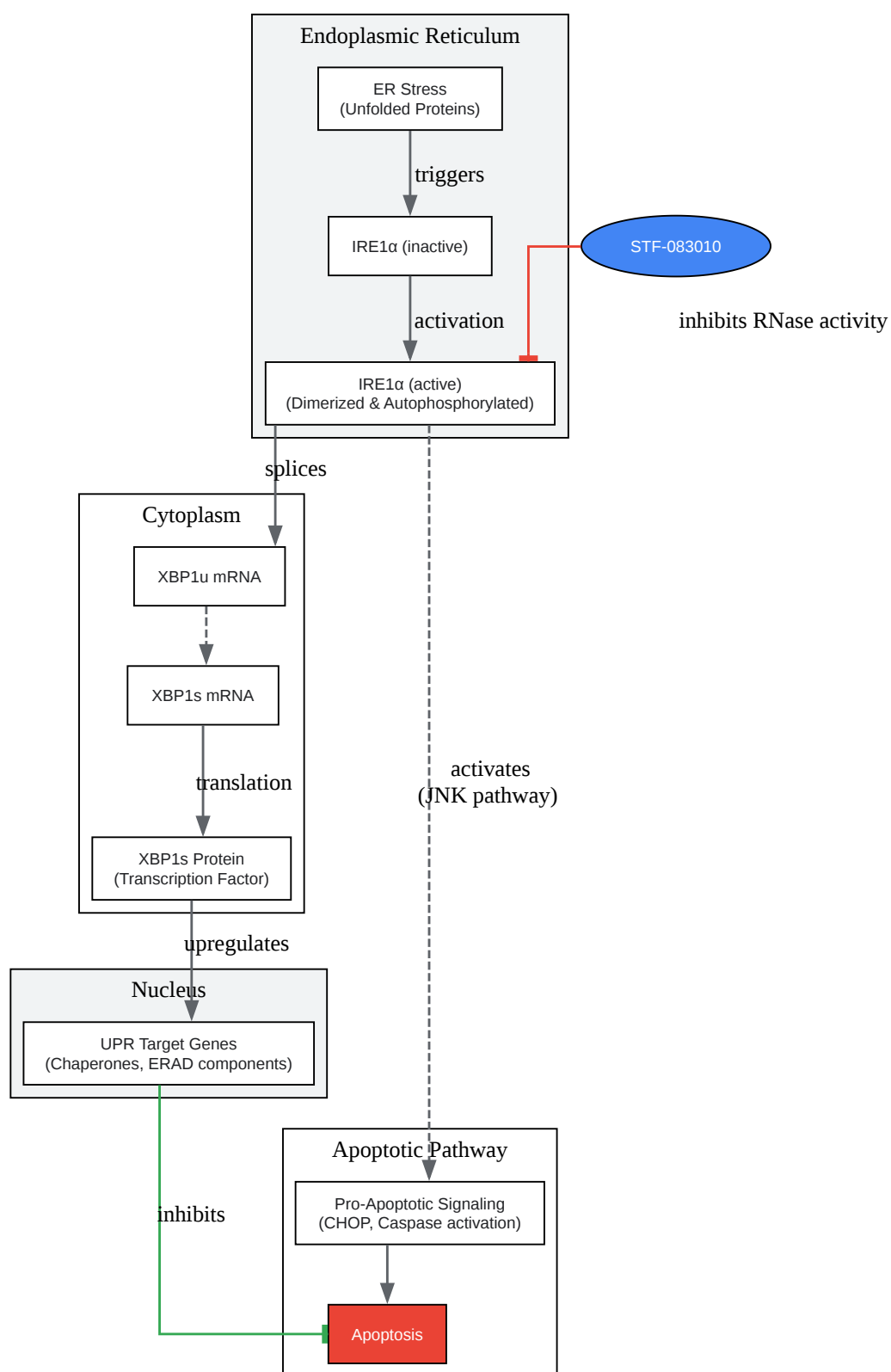
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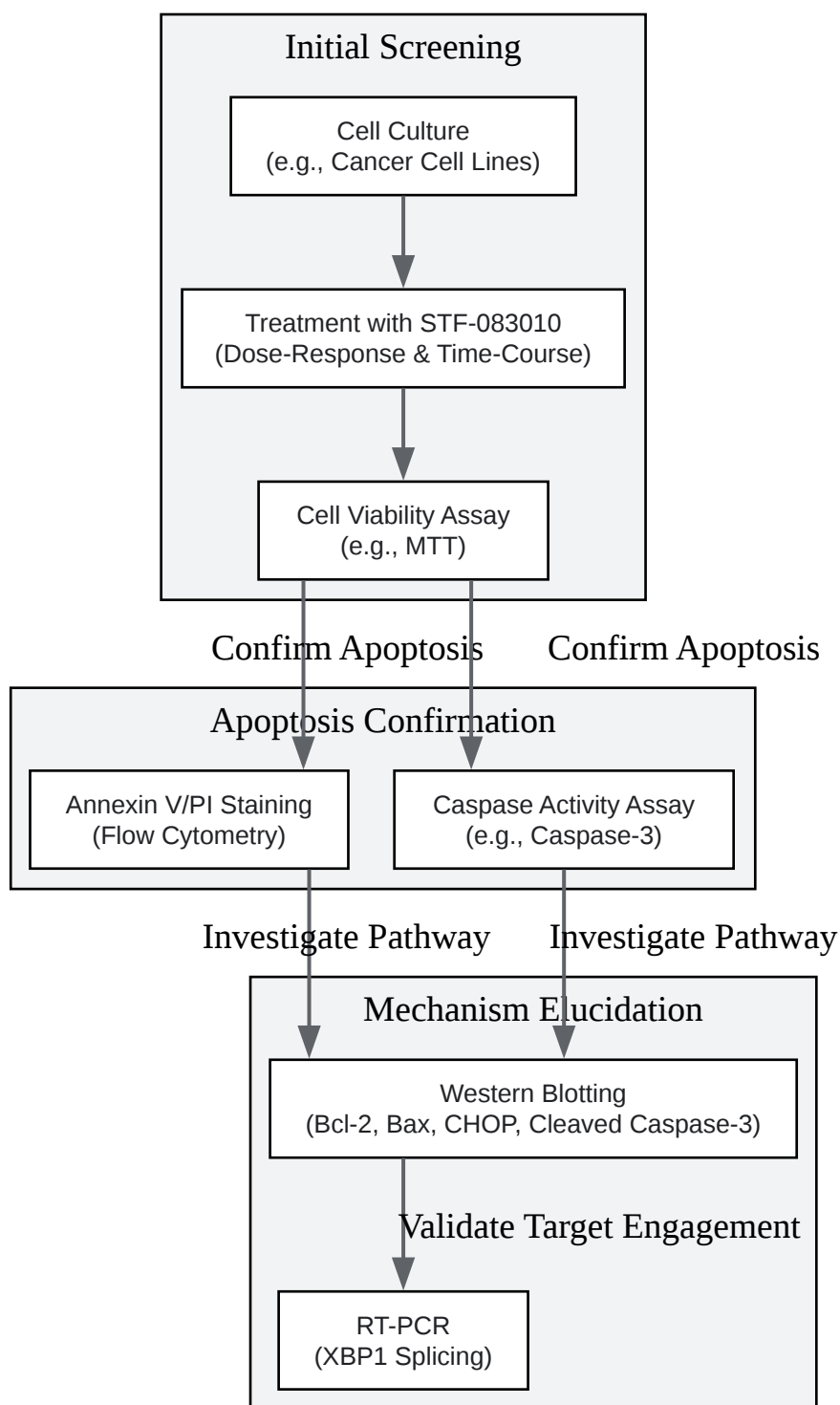
For researchers, scientists, and drug development professionals, understanding the precise mechanism of apoptosis-inducing compounds is paramount. This guide provides an objective comparison of **STF-083010**, a specific inhibitor of the unfolded protein response (UPR), against other alternatives, supported by experimental data and detailed protocols.

STF-083010 is a small molecule that selectively inhibits the endoribonuclease (RNase) activity of inositol-requiring enzyme 1 α (IRE1 α), a key sensor of endoplasmic reticulum (ER) stress.[1] [2] Under prolonged ER stress, the UPR shifts from a pro-survival to a pro-apoptotic response. **STF-083010** facilitates this shift by blocking the IRE1 α -mediated splicing of X-box binding protein 1 (XBP1) mRNA.[1][2] This inhibition prevents the production of the transcription factor XBP1s, which is crucial for the expression of genes involved in protein folding and degradation. [1] The resulting unresolved ER stress leads to the activation of apoptotic pathways.

The IRE1 α /XBP1 Signaling Pathway and STF-083010 Intervention

The accumulation of unfolded or misfolded proteins in the ER triggers the UPR, a response mediated by three main sensors: IRE1 α , PERK, and ATF6.[1] **STF-083010** specifically targets the IRE1 α branch. By inhibiting the RNase activity of IRE1 α , **STF-083010** prevents the splicing of XBP1 mRNA to its active form, XBP1s.[1][2] This disruption of a key adaptive UPR pathway leads to sustained ER stress and subsequent activation of pro-apoptotic factors, including the transcription factor CHOP and the Bcl-2 family of proteins, ultimately culminating in caspase activation and programmed cell death.[1][3]





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